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Compound of Interest

Compound Name: tert-Butyl diazoacetate

Cat. No.: B029166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the safe and

effective use of tert-butyl diazoacetate in organic synthesis. It is intended for laboratory

personnel with a foundational understanding of synthetic chemistry techniques.

Introduction
Tert-butyl diazoacetate is a versatile and widely utilized reagent in organic synthesis, primarily

serving as a precursor to tert-butoxycarbonyl-substituted carbenes.[1][2] These carbenes are

key intermediates in a variety of important transformations, including cyclopropanations, C-H

and X-H insertion reactions, and the formation of ylides. Its applications are crucial in the

synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] The tert-

butyl ester group offers the advantage of being readily removable under acidic conditions,

providing a strategic deprotection step in multi-step syntheses.

Safety Precautions
Warning: Diazoacetic esters, including tert-butyl diazoacetate, are toxic and potentially

explosive.[3] All manipulations should be conducted in a well-ventilated fume hood, and

appropriate personal protective equipment (PPE), including safety glasses, a face shield, and

chemical-resistant gloves, must be worn.[4][5] Distillation of tert-butyl diazoacetate should

always be performed behind a safety shield.[3]
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Handling and Storage:

Store tert-butyl diazoacetate in a tightly closed container in a dry, well-ventilated area,

away from heat and sources of ignition.[5]

Recommended storage temperature is 2-8°C.[2][4]

Avoid contact with skin, eyes, and clothing.[5]

Use spark-proof tools and explosion-proof equipment when handling.[5]

In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[5]

Synthesis of tert-Butyl Diazoacetate
The most common laboratory-scale synthesis of tert-butyl diazoacetate involves a two-step

"diazo transfer" reaction, starting from tert-butyl acetoacetate.[1][3]

Synthesis Workflow

Synthesis of tert-Butyl Diazoacetate

tert-Butyl Acetoacetate

tert-Butyl α-diazoacetoacetate

 Diazo Transfer

p-Toluenesulfonyl Azide (TsN3)
Triethylamine (Et3N)
Acetonitrile (MeCN)

tert-Butyl Diazoacetate

 Deacylation

Sodium Methoxide (NaOMe)
Methanol (MeOH)
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Caption: Workflow for the synthesis of tert-butyl diazoacetate.

Experimental Protocol: Synthesis of tert-Butyl
Diazoacetate[3]
Materials:

tert-Butyl acetoacetate

p-Toluenesulfonyl azide

Triethylamine, distilled

Acetonitrile, anhydrous

Sodium

Methanol, anhydrous

Ether

Potassium hydroxide

Hydrochloric acid (6N)

Sodium sulfate, anhydrous

Equipment:

Round-bottom flasks

Erlenmeyer flasks

Stirrer

Dropping funnel
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Thermometer

Ice bath

Rotary evaporator

Separatory funnel

Distillation apparatus

Safety shield

Procedure:

Part A: tert-Butyl α-diazoacetoacetate

In a 2-L wide-mouthed Erlenmeyer flask, combine tert-butyl acetoacetate (118.5 g, 0.75

mole), anhydrous acetonitrile (1 L), and distilled triethylamine (75.8 g, 0.75 mole).

Adjust the temperature of the mixture to 20°C.

With vigorous stirring, add p-toluenesulfonyl azide (148 g, 0.75 mole) dropwise over 10-15

minutes. The temperature will rise to 38-40°C.

Stir the yellow solution at room temperature for 2.5 hours.

Evaporate the solvent at 35°C under reduced pressure (12 mm).

Triturate the partially crystalline residue with ether (1 L).

Transfer the mixture to a 2-L separatory funnel and wash successively with a solution of

potassium hydroxide (45 g in 500 mL of water), a solution of potassium hydroxide (7.5 g in

250 mL of water), and two 250-mL portions of water.

Dry the ethereal phase over anhydrous sodium sulfate, filter, and evaporate the solvent at

35°C under reduced pressure (15 mm). The crude tert-butyl α-diazoacetoacetate is obtained

as a yellow oil.
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Part B: tert-Butyl diazoacetate

In a 1-L three-necked flask fitted with a stirrer, dropping funnel, and thermometer, place a

solution of the crude tert-butyl α-diazoacetoacetate (0.50 mole) in methanol (150 mL).

Cool the solution to 2-3°C in an ice bath.

Prepare a solution of sodium methoxide by dissolving sodium (11.5 g, 0.50 g-atom) in

methanol (150 mL).

Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution,

maintaining the temperature between 0-5°C (this should take about 30 minutes).

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

Pour the reaction mixture into a stirred mixture of ether (500 mL) and ice water (1.5 L).

Separate the ethereal layer and extract the aqueous phase with two 150-mL portions of

ether.

Combine the ethereal extracts and wash them with three 200-mL portions of water.

Dry the ether solution over anhydrous sodium sulfate, filter, and remove the ether by

distillation at atmospheric pressure.

(Caution! Use a safety shield) Distill the residual yellow oil under reduced pressure. Collect

the fraction boiling at 51-53°C/12 mmHg.[4] The yield of tert-butyl diazoacetate is typically

41-45 g (58-63%).

Applications in Organic Synthesis
Tert-butyl diazoacetate is a precursor for a variety of chemical transformations. Below are

protocols for some of its key applications.

Cyclopropanation of Alkenes
This reaction is a powerful method for constructing cyclopropane rings.[1] The choice of

catalyst is crucial for controlling the stereoselectivity of the reaction.
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General Workflow for Cyclopropanation

Alkene

Reaction Mixture

tert-Butyl Diazoacetate Catalyst
(e.g., Rh(II), Cu(I), Co(II))

Solvent
(e.g., CH2Cl2, Toluene)

Cyclopropane Product

 Reaction

Work-up and Purification
(e.g., Filtration, Chromatography)

Click to download full resolution via product page

Caption: General workflow for the cyclopropanation of alkenes.

Materials:

4-Chlorostyrene

tert-Butyl diazoacetate

Chiral (salen)cobalt(III) bromide complex (catalyst)

Anhydrous solvent (e.g., dichloromethane)

Inert gas (e.g., Argon or Nitrogen)

Equipment:

Schlenk flask or similar reaction vessel

Magnetic stirrer
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Syringe pump

Standard glassware for work-up and purification

Procedure:

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert

atmosphere.

Add the chiral (salen)cobalt(III) bromide complex to the flask.

Add anhydrous solvent, followed by 4-chlorostyrene.

Using a syringe pump, add a solution of tert-butyl diazoacetate in the anhydrous solvent to

the reaction mixture over a period of several hours.

Stir the reaction mixture at the specified temperature until the reaction is complete (monitor

by TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel to afford the tert-butyl 2-(4-

chlorophenyl)cyclopropane-1-carboxylate.

Data Presentation:

Catalyst Substrate
Product
Selectivity

Enantiomeric
Excess (ee)

Reference

Chiral

(salen)cobalt(III)

bromide

4-Chlorostyrene >95% trans up to 96% [1][6]

C-H Insertion Reactions
C-H insertion reactions are a powerful tool for the direct functionalization of C-H bonds, which

are typically unreactive.
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Materials:

tert-Butyl α-aryl diazoacetate

Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant like Rh₂(S-TCPTAD)₄)

Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)

Inert gas

Equipment:

Schlenk flask or similar reaction vessel

Magnetic stirrer

Syringe pump

Standard glassware for work-up and purification

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium(II) catalyst in

the anhydrous solvent.

Slowly add a solution of the tert-butyl α-aryl diazoacetate in the same solvent to the catalyst

solution using a syringe pump.

Stir the reaction at room temperature or gentle heating until the starting material is

consumed (monitor by TLC).

Remove the solvent under reduced pressure.

Purify the crude product by flash column chromatography.

Data Presentation:
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Catalyst Substrate Type Product Type Reference

Rh₂(S-TCPTAD)₄
tert-Butyl α-aryl

diazoacetate

Substituted

dihydrobenzofuran
[1]

Si-H Insertion Reactions
This reaction provides a direct and atom-economical route to valuable organosilicon

compounds.[1]

Materials:

Silane (R₃SiH)

tert-Butyl diazoacetate

Iron catalyst

Anhydrous solvent

Inert gas

Procedure:

Under an inert atmosphere, charge a reaction vessel with the iron catalyst and the silane in

an anhydrous solvent.

Slowly add tert-butyl diazoacetate to the mixture.

Stir the reaction at the appropriate temperature until completion.

After work-up, purify the α-silylester product by chromatography.

Data Presentation:

Reaction Type Substrate Catalyst Product Type Reference

Si-H Insertion α-diazoesters Iron-based α-silylesters [1]
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Conclusion
Tert-butyl diazoacetate is a powerful reagent with a broad range of applications in modern

organic synthesis. The protocols and data presented herein provide a foundation for its use in

the laboratory. Adherence to strict safety precautions is paramount when working with this and

other diazo compounds. Further exploration of different catalysts and reaction conditions can

lead to the development of novel and efficient synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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